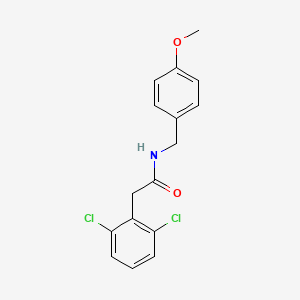methanone](/img/structure/B10980299.png)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-bromo-5-ethylthiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone: is a complex organic compound that features a combination of benzodioxole, piperazine, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperazine Attachment: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the benzodioxole-piperazine intermediate.
Thiophene Introduction: The final step involves the coupling of the benzodioxole-piperazine intermediate with 4-bromo-5-ethylthiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the piperazine and benzodioxole moieties, which are common in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The piperazine ring is a known pharmacophore in many drugs, and the benzodioxole group can enhance binding affinity to biological targets.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.
作用机制
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone would depend on its specific application. In a biological context, it might interact with various receptors or enzymes, modulating their activity. The piperazine moiety could interact with neurotransmitter receptors, while the benzodioxole group might enhance binding through additional hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
- 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
Uniqueness
The uniqueness of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone lies in the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, for instance, can influence the compound’s reactivity and its interactions with biological targets compared to its chloro or methyl analogs.
This detailed overview provides a comprehensive understanding of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C19H21BrN2O3S |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromo-5-ethylthiophen-2-yl)methanone |
InChI |
InChI=1S/C19H21BrN2O3S/c1-2-17-14(20)10-18(26-17)19(23)22-7-5-21(6-8-22)11-13-3-4-15-16(9-13)25-12-24-15/h3-4,9-10H,2,5-8,11-12H2,1H3 |
InChI 键 |
HHAZYRWYZDSLCC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)
![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10980237.png)
![[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10980242.png)

![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10980270.png)
![Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10980274.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B10980277.png)
![5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10980283.png)
![3-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol](/img/structure/B10980290.png)
![5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980292.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10980298.png)
![N-(2-fluorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10980300.png)